molecular formula C6H2Br2FI B7984382 2,5-Dibromo-4-fluoroiodobenzene CAS No. 1263376-83-5

2,5-Dibromo-4-fluoroiodobenzene

Cat. No.: B7984382
CAS No.: 1263376-83-5
M. Wt: 379.79 g/mol
InChI Key: STDVMGOKTAGVKH-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluoroiodobenzene is an organohalogen compound with the molecular formula C6H2Br2FI It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 4 are replaced by bromine, fluorine, and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-fluoroiodobenzene typically involves the iodination of 1,4-dibromobenzene. One method includes using trifluoroacetic acid and iodine to achieve the iodination reaction . This method avoids low-temperature reactions, making it easier to implement and suitable for industrial production. The reaction conditions are mild, and the process generates fewer by-products, enhancing its industrial applicability .

Industrial Production Methods

For industrial production, the synthesis method involving trifluoroacetic acid and iodine is preferred due to its simplicity and efficiency. This method is advantageous as it does not require ultra-low temperatures, which are often challenging to maintain on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-4-fluoroiodobenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-fluoroiodobenzene is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution and cross-coupling, enhances its utility in various applications.

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-2-6(10)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVMGOKTAGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679533
Record name 1,4-Dibromo-2-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-83-5
Record name 1,4-Dibromo-2-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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